2-(Methylthio)pyridine-3-boronic acid
Overview
Description
2-(Methylthio)pyridine-3-boronic acid is an organoboron compound with the molecular formula C6H8BNO2S. It is a boronic acid derivative where a boronic acid group is attached to a pyridine ring substituted with a methylthio group.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be used in the suzuki–miyaura cross-coupling reaction , which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The 2-(Methylthio)pyridine-3-boronic acid, as a boronic acid derivative, participates in the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this reaction involve the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their specific structures and properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction conditions, such as temperature and pH, can also affect the reaction rate and yield . Furthermore, the compound’s stability could be affected by factors such as light, heat, and moisture.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)pyridine-3-boronic acid typically involves the borylation of 2-(Methylthio)pyridine. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to couple aryl halides with boronic acids. The reaction conditions often include a base such as potassium carbonate and a solvent like ethanol or water .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Methylthio)pyridine-3-boronic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced under specific conditions, although this is less common.
Substitution: The boronic acid group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Palladium catalysts, bases like potassium carbonate, solvents like ethanol or water
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Substitution: Various arylated products depending on the coupling partner
Scientific Research Applications
2-(Methylthio)pyridine-3-boronic acid has several applications in scientific research:
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials and fine chemicals
Comparison with Similar Compounds
2-(Methylthio)pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.
2-(Methylthio)pyridine-5-boronic acid: Similar structure but with the boronic acid group at a different position on the pyridine ring.
Uniqueness: 2-(Methylthio)pyridine-3-boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable tool in organic synthesis .
Properties
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2S/c1-11-6-5(7(9)10)3-2-4-8-6/h2-4,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZLLRKAZYHWTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)SC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660630 | |
Record name | [2-(Methylsulfanyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-21-8 | |
Record name | B-[2-(Methylthio)-3-pyridinyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(Methylsulfanyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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